molecular formula C17H12ClNO2 B11833290 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid

Cat. No.: B11833290
M. Wt: 297.7 g/mol
InChI Key: HNFWYUUBXFQCLG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new therapeutic agents.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cytotoxic effects on cancer cells, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. The presence of the chloro and phenyl groups enhances its potential as a therapeutic agent compared to other quinoline derivatives .

Biological Activity

2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C18H16ClN O2, with a molecular weight of approximately 313.78 g/mol. The compound features a quinoline ring, which is pivotal in its biological activity.

PropertyValue
Molecular FormulaC18H16ClNO2
Molecular Weight313.78 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structure allows for binding that can modulate enzymatic activity and alter cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: It affects crucial signaling pathways that regulate cellular responses.

Biological Activities

Research indicates several significant biological activities associated with this compound:

  • Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.
  • Antimalarial Activity: Structural analogs have shown potential against resistant strains of Plasmodium falciparum.

Case Studies

A notable case study demonstrated the compound's effectiveness against human leukemia cell lines. The study reported significant antiproliferative effects with GI50 values in the nanomolar range. Flow cytometry analysis revealed that treatment led to cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial depolarization and activation of caspase pathways.

Structure-Activity Relationship (SAR)

The substitution pattern on the quinoline ring significantly influences the biological activity of this compound. Comparative studies indicate that modifications in the methyl and phenyl groups can enhance or diminish efficacy.

Compound NameMolecular FormulaKey Features
2-(2-Methylquinolin-3-yl)acetic acidC18H15NO2·HClLacks phenyl group
4-(Phenylquinolin-3-yl)acetic acidC18H15NO2·HClDifferent substitution pattern
2-(1-Methylquinolin-3-yl)acetic acidC16H15NO2Simpler structure

Potential Therapeutic Applications

The diverse biological activities suggest several potential therapeutic applications:

  • Cancer Therapy: The antiproliferative effects position it as a candidate for developing new anticancer drugs.
  • Infectious Diseases: Its antimicrobial and antimalarial properties could lead to novel treatments for resistant infections.
  • Drug Development: It serves as a building block for synthesizing more complex quinoline derivatives, enhancing medicinal chemistry applications.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-(2-chloro-4-phenylquinolin-3-yl)acetic acid

InChI

InChI=1S/C17H12ClNO2/c18-17-13(10-15(20)21)16(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-17/h1-9H,10H2,(H,20,21)

InChI Key

HNFWYUUBXFQCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)Cl)CC(=O)O

Origin of Product

United States

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